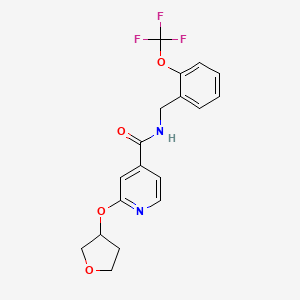

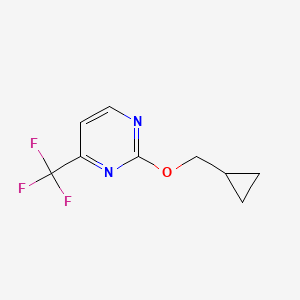

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

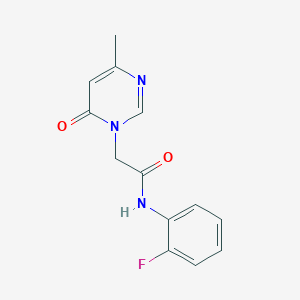

The compound you’re asking about contains a pyrimidine ring, which is a basic structure in many important biological compounds. It also contains a trifluoromethyl group, which is known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of pharmaceuticals and agrochemicals .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons . A method for the trifluoromethylation of secondary amines has been developed, which could potentially be applied to the synthesis of your compound .Molecular Structure Analysis

The trifluoromethyl group in the compound could potentially form three equivalent C–F bonds . These bonds are the strongest single bonds in organic compounds and their activation is a challenging task in organic synthesis .Chemical Reactions Analysis

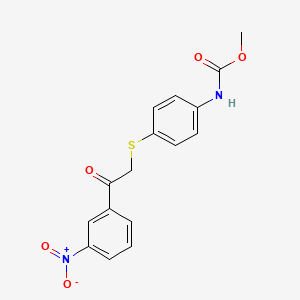

The trifluoromethyl group has been incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Trifluoromethyl-containing compounds are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Scientific Research Applications

Herbicidal Activity

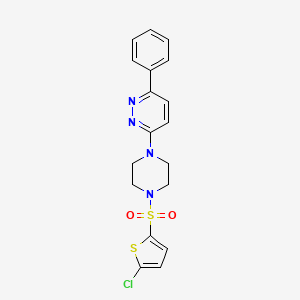

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine compounds have been identified for their valuable herbicidal properties. These compounds are particularly effective when applied pre-emergence in crops like cotton and sunflower. The cyclopropylmethoxy group at the 4-position of the pyrimidine nucleus contributes to this activity, offering a potential avenue for developing new herbicides (Krämer, 1997).

Antiviral Properties

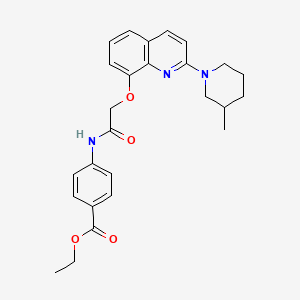

Research has explored the antiviral capabilities of pyrimidine derivatives, including those with substitutions that may relate to the cyclopropylmethoxy and trifluoromethyl groups. For instance, certain 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture. These findings suggest that modifications to the pyrimidine structure could enhance antiviral efficacy, offering a path for the development of new antiviral drugs (Hocková et al., 2003).

Antimalarial Research

The search for effective antimalarial agents has led to the examination of trifluoromethyl-substituted pyridine and pyrimidine analogues. JPC-3210, a compound featuring a trifluoromethyl group similar to that in this compound, was selected as a lead compound for malaria treatment and prevention. It demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and showed promising in vivo efficacy in murine malaria models (Chavchich et al., 2016).

Antitumor Applications

Modifications of pyrimidine derivatives, initially developed as antiviral agents, have yielded compounds with potent antitumor activity. By introducing specific groups to the pyrimidine ring and altering the structure of attached groups, researchers have identified derivatives with significant inhibitory effects on tumor cell proliferation and specific protein kinases involved in cancer progression. This highlights the potential of pyrimidine derivatives, including those related to this compound, in the development of new cancer treatments (Kimura et al., 2006).

Future Directions

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-4-13-8(14-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQJSADAZJFSKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)

![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)